molecular formula C16H15N3OS B188126 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- CAS No. 30065-35-1

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-

Cat. No.: B188126
CAS No.: 30065-35-1
M. Wt: 297.4 g/mol
InChI Key: QJTBTVKWLSOQTQ-UHFFFAOYSA-N
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Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes an acetamide group, a benzimidazole ring, and a 4-methylphenyl group, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- typically involves the reaction of 2-mercaptobenzimidazole with an appropriate acetamide derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-mercaptobenzimidazole and N-(4-methylphenyl)acetamide.

    Reagents: Sodium hydroxide or potassium carbonate.

    Conditions: Heating the reaction mixture to a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTBTVKWLSOQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184132
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30065-35-1
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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